PF-562271 HCl

Vue d'ensemble

Description

PF-562271 HCl is a potent, ATP-competitive, and reversible inhibitor of Focal Adhesion Kinase (FAK) and Proline-rich Tyrosine Kinase 2 (Pyk2). It has an IC50 of 1.5 nM for FAK and is about 10-fold less potent for Pyk2 . It has shown promising preclinical data and has been found to exhibit an anti-migration effect on some cancer cells .

Molecular Structure Analysis

The molecular formula of this compound is C21H21ClF3N7O3S . The molecular weight is 543.95 . Unfortunately, the search results do not provide a detailed molecular structure analysis.Physical And Chemical Properties Analysis

This compound appears as a solid and is soluble in DMSO with gentle warming . It is insoluble in water and ethanol . The storage temperature is recommended to be -20°C .Applications De Recherche Scientifique

Traitement du cancer : Cancer de l'ovaire

PF-562271 HCl : a montré des résultats prometteurs dans le traitement du cancer de l'ovaire séreux de haut grade (HGSOC). Il inhibe la migration et la prolifération des cellules cancéreuses en ciblant FAK, qui est surexprimé dans les tissus HGSOC . Le composé s'est avéré inhiber l'adhésion cellulaire, la migration et la formation de colonies, et induire la sénescence cellulaire par l'arrêt du cycle cellulaire en phase G1 .

Pharmacocinétique dans les malignités non hématologiques

Le profil pharmacocinétique de This compound a été caractérisé chez les patients atteints de malignités non hématologiques avancées. Des études ont montré que le composé a une pharmacocinétique non linéaire après administration orale répétée, ce qui soutient la viabilité des schémas BID et QD pour une évaluation plus approfondie dans les études de phase 2 .

Mécanisme d'action

This compound : agit comme un inhibiteur ATP-compétitif et réversible de l'activité catalytique de FAK et de Pyk2. Il inhibe la phosphorylation de FAK in vivo de manière dose-dépendante et présente une efficacité antitumorale dans plusieurs modèles de xénogreffes humains . Cette inhibition de la phosphorylation de FAK entraîne une diminution de la croissance tumorale et peut également affecter les métastases tumorales.

Potentiel thérapeutique

Le potentiel thérapeutique de This compound s'étend à sa capacité à inhiber efficacement la prolifération des tumeurs. Il a été rapporté qu'il inhibe la phosphorylation de FAK chez les souris porteuses de tumeurs, suggérant son potentiel en tant qu'agent oncothérapeutique .

Études précliniques

Dans des études précliniques, This compound a démontré des effets anti-migration sur les cellules cancéreuses et a été évalué pour ses effets anticancéreux sur le cancer de l'ovaire, entre autres . Ces études fournissent une base pour un développement clinique plus poussé.

Thérapies combinées

This compound : a été étudié en combinaison avec d'autres agents thérapeutiques, tels que la témozolomide, pour améliorer l'efficacité du traitement. De telles thérapies combinées ont montré une réduction de la croissance et de la dispersion tumorale par rapport à la monothérapie, indiquant un effet synergique .

Mécanisme D'action

Target of Action

PF-562271 HCl primarily targets the non-receptor tyrosine kinase, Focal Adhesion Kinase (FAK), and to a lesser extent, Proline-rich Tyrosine Kinase 2 (Pyk2) . FAK plays a crucial role in cellular processes such as cell proliferation, migration, morphology, and survival . Pyk2 is involved in intracellular signaling pathways .

Mode of Action

This compound is an ATP-competitive, reversible inhibitor of FAK and Pyk2 . It binds to the ATP-binding site of FAK, forming hydrogen bonds with the main chain atoms in the kinase hinge region . This inhibits the phosphorylation of FAK, thereby disrupting its function .

Biochemical Pathways

The inhibition of FAK by this compound affects several biochemical pathways. It disrupts the signaling from integrins, cytokines, chemokines, and growth factors, which are all stimuli that FAK transduces . This leads to the inhibition of cell cycle progression, cell migration, and changes in cell morphology .

Pharmacokinetics

After oral administration, this compound is readily absorbed, with the maximum serum concentration achieved between 0.5 to 5 hours . The systemic exposure increases dose-proportionally at doses from 5 mg to 25 mg, but it increases more than dose-proportionally at higher doses . The steady-state exposure of this compound shows more than proportional accumulation, indicating a non-linear pharmacokinetics following repeated oral dosing .

Result of Action

This compound significantly inhibits cell adhesion and migration by inhibiting p-FAK expression and decreasing the Focal Adhesion (FA) surface area . It also inhibits colony formation and induces cell senescence through G1 phase cell cycle arrest mediated by DNA replication inhibition . This results in the inhibition of tumor cell migration, proliferation, and survival .

Action Environment

It’s known that the compound’s action can be affected by factors such as the presence of other drugs, the physiological state of the cells, and the specific microenvironment of the tumor cells

Safety and Hazards

Analyse Biochimique

Biochemical Properties

PF-562271 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of focal adhesion kinase and proline-rich tyrosine kinase 2. These kinases are involved in cell adhesion, migration, proliferation, and survival. PF-562271 hydrochloride interacts with the ATP-binding sites of these kinases, thereby preventing their phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways that are essential for cancer cell survival and proliferation .

Cellular Effects

PF-562271 hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In high-grade serous ovarian cancer cells, PF-562271 hydrochloride inhibits cell adhesion, migration, and proliferation by targeting focal adhesion kinase-mediated pathways. This compound induces cell cycle arrest in the G1 phase, leading to decreased DNA replication and cell senescence . Additionally, PF-562271 hydrochloride enhances the efficacy of other chemotherapeutic agents, such as temozolomide, in glioblastoma models by inhibiting cell viability, invasion, and migration .

Molecular Mechanism

The molecular mechanism of PF-562271 hydrochloride involves its binding to the ATP-binding sites of focal adhesion kinase and proline-rich tyrosine kinase 2. This binding prevents the phosphorylation of these kinases, thereby inhibiting their activation. The inhibition of focal adhesion kinase and proline-rich tyrosine kinase 2 disrupts downstream signaling pathways, including those involved in cell adhesion, migration, proliferation, and survival. PF-562271 hydrochloride also induces apoptosis in cancer cells by promoting cell cycle arrest and inhibiting DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PF-562271 hydrochloride have been observed to change over time. The compound exhibits dose-dependent inhibition of tumor growth in various xenograft models, with sustained inhibition of focal adhesion kinase phosphorylation for over four hours following a single oral dose . Long-term studies have shown that PF-562271 hydrochloride remains stable and effective in inhibiting tumor progression without causing significant toxicity or adverse effects .

Dosage Effects in Animal Models

The effects of PF-562271 hydrochloride vary with different dosages in animal models. In glioblastoma models, a combination of PF-562271 hydrochloride and temozolomide significantly reduces tumor size and invasive margins, with a 15% increase in survival rate compared to temozolomide monotherapy . In other xenograft models, PF-562271 hydrochloride demonstrates dose-dependent tumor growth inhibition, with maximum inhibition observed at doses of 25 to 50 mg/kg twice daily .

Metabolic Pathways

PF-562271 hydrochloride is involved in metabolic pathways that regulate cell adhesion, migration, and proliferation. The compound inhibits the activity of focal adhesion kinase and proline-rich tyrosine kinase 2, which are key regulators of these processes. By disrupting these pathways, PF-562271 hydrochloride effectively inhibits tumor growth and metastasis .

Transport and Distribution

PF-562271 hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is orally bioavailable and exhibits good tissue penetration, allowing it to effectively inhibit focal adhesion kinase and proline-rich tyrosine kinase 2 in various tumor models .

Subcellular Localization

The subcellular localization of PF-562271 hydrochloride is primarily within the cytoplasm, where it interacts with focal adhesion kinase and proline-rich tyrosine kinase 2. The compound’s activity is influenced by its ability to localize to specific cellular compartments and inhibit key signaling pathways involved in cell adhesion, migration, and proliferation .

Propriétés

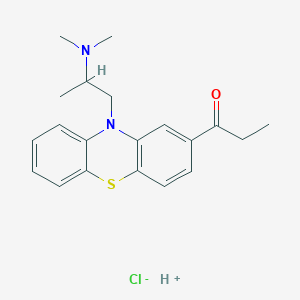

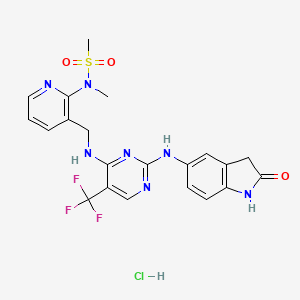

IUPAC Name |

N-methyl-N-[3-[[[2-[(2-oxo-1,3-dihydroindol-5-yl)amino]-5-(trifluoromethyl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]methanesulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N7O3S.ClH/c1-31(35(2,33)34)19-12(4-3-7-25-19)10-26-18-15(21(22,23)24)11-27-20(30-18)28-14-5-6-16-13(8-14)9-17(32)29-16;/h3-8,11H,9-10H2,1-2H3,(H,29,32)(H2,26,27,28,30);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQEBZJWSAAWCAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2C(F)(F)F)NC3=CC4=C(C=C3)NC(=O)C4)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClF3N7O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.